molecular formula C17H13FN4O3S B11591042 4-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

4-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11591042
M. Wt: 372.4 g/mol
InChI Key: PXLYGXOHLUNXHT-UHFFFAOYSA-N
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Description

4-Fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorine atom, a pyrimidine ring, and a sulfamoyl group, which contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with pyrimidine-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    4-Fluoro-N-{4-[(pyrimidin-2-yl)amino]phenyl}benzamide: Contains an amino group instead of a sulfamoyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom and the sulfamoyl group in 4-Fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H13FN4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

4-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C17H13FN4O3S/c18-13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)26(24,25)22-17-19-10-1-11-20-17/h1-11H,(H,21,23)(H,19,20,22)

InChI Key

PXLYGXOHLUNXHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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